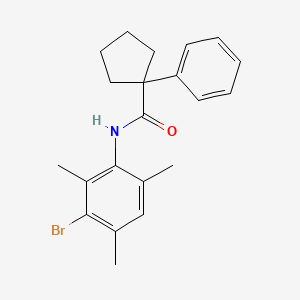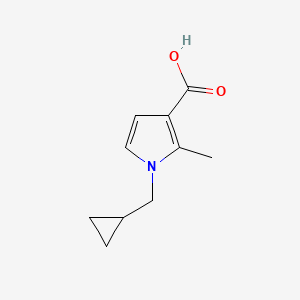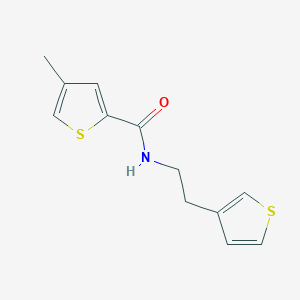
N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C21H24BrNO and a molecular weight of 386.3 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a formamide moiety attached to a phenylcyclopentyl group and a 3-bromo-2,4,6-trimethylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 386.3 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative
Formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, have been studied for their antimicrobial properties. These compounds, which include the bromo-phenyl moiety substituted at nitrogen, have shown moderate antimicrobial activity. The molecular structure and crystal packing stability are investigated using Hirshfeld surface analysis and 2D fingerprint plots. Docking studies reveal the structure-function relationship of these compounds with various receptors, providing insights into their potential pharmaceutical applications (Malek, Patel, Shah, & Gandhi, 2020).
Palladium-Catalyzed Aminocarbonylation of Aryl Halides Using N-Substituted Formamides
N-substituted formamides are utilized in a novel palladium-catalyzed aminocarbonylation process. This method is carbon-monoxide-free and involves the coupling of various N-substituted formamides with aryl iodides and bromides. The approach is significant for its wide applicability and the elimination of toxic carbon monoxide gas, highlighting its potential in the synthesis of various chemical products (Sawant, Wagh, Bhatte, & Bhanage, 2011).
Cu-Catalyzed Aryl Amidation for Quinazolinones Synthesis
Copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide leads to the direct synthesis of 3-substituted quinazolinones. This method highlights the potential of formamide derivatives in the synthesis of quinazolinones, a compound class with various pharmaceutical applications. The study emphasizes the unique reactivity of formamides in facilitating specific organic transformations (Xu, Jiang, & Ma, 2012).
Synthesis of N-Formyl Morpholine as Green Solvent
Formamides like N-formylmorpholine, characterized by chemical stability and non-toxicity, are synthesized for use as green solvents. Their unique structure allows compatibility with various hydrocarbons, reducing the volatility of aromatics. This research underlines the ecological advantages of using formamide derivatives as green solvents in the synthesis of heterocyclic compounds (Ghasemi, 2018).
Safety and Hazards
properties
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO/c1-14-13-15(2)19(16(3)18(14)22)23-20(24)21(11-7-8-12-21)17-9-5-4-6-10-17/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMQSWRZWXWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465045.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)


![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)